molecular formula C7H4Cl2FNO B1413351 2,4-Dichloro-3-fluorobenzamide CAS No. 1803718-49-1

2,4-Dichloro-3-fluorobenzamide

Cat. No.: B1413351
CAS No.: 1803718-49-1
M. Wt: 208.01 g/mol
InChI Key: KMUDEHRVZZGOLK-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-fluorobenzamide is an organic compound with the molecular formula C7H4Cl2FNO It is a derivative of benzamide, characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-fluorobenzamide typically involves the acylation of 2,4-dichloro-3-fluoroaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the amide bond .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

2,4-Dichloro-3-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2,4-Dichloro-3,5-difluorobenzamide
  • 2,4-Dichloro-3-fluorobenzonitrile
  • 2,4-Dichloro-3-fluorobenzoyl chloride

Uniqueness: 2,4-Dichloro-3-fluorobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

2,4-dichloro-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUDEHRVZZGOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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